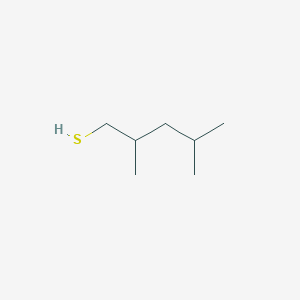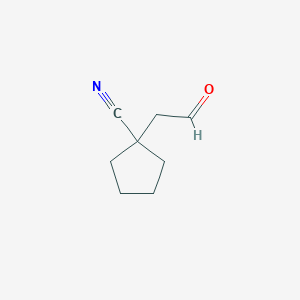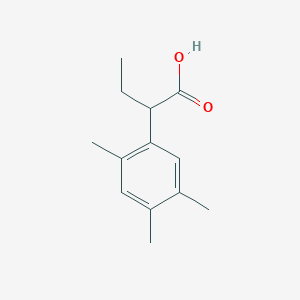
2-(2,4,5-Trimethylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Trimethylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 2,4,5-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)butanoic acid typically involves the alkylation of 2,4,5-trimethylphenyl acetonitrile with ethyl alpha-bromoacetate in the presence of a base such as zinc in tetrahydrofuran. The resulting intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.
化学反应分析
Types of Reactions
2-(2,4,5-Trimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2-(2,4,5-Trimethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for studying metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,4,5-Trimethylphenyl)butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
- 2-Phenylbutanoic acid
- 4-Phenylbutanoic acid
- 2-(4-Bromophenyl)butanoic acid
Comparison
2-(2,4,5-Trimethylphenyl)butanoic acid is unique due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trimethyl substitution pattern can affect the compound’s steric and electronic properties, making it distinct in its interactions and applications.
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(2,4,5-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H18O2/c1-5-11(13(14)15)12-7-9(3)8(2)6-10(12)4/h6-7,11H,5H2,1-4H3,(H,14,15) |
InChI 键 |
PEDBWFQPIKCDSP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C=C(C(=C1)C)C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


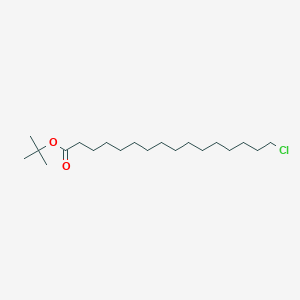

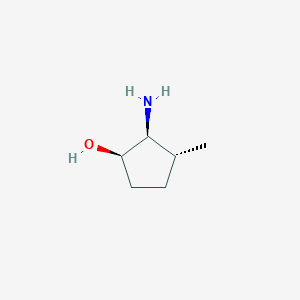

![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
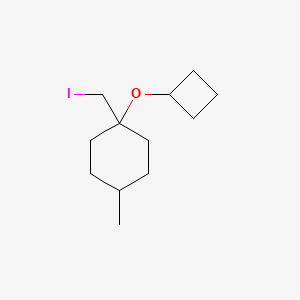
![1-[2-(4-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13325207.png)

![3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13325209.png)
![[2-(4-Acetylamino-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinolin-1-yl]-acetic acid](/img/structure/B13325212.png)
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13325219.png)
![3-[(5-Amino-1,3-thiazol-2-yl)oxy]propan-1-ol](/img/structure/B13325224.png)
